2-(Oxan-4-ylamino)-2-phenylacetamide
Description
2-(Oxan-4-ylamino)-2-phenylacetamide is a synthetic acetamide derivative characterized by a phenyl group and an oxan-4-ylamino (tetrahydrofuran-4-ylamino) substituent at the α-carbon of the acetamide backbone. The oxan-4-ylamino group introduces a cyclic ether moiety, which may influence solubility, metabolic stability, and receptor binding compared to linear or aromatic substituents .
Properties
IUPAC Name |
2-(oxan-4-ylamino)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-4-2-1-3-5-10)15-11-6-8-17-9-7-11/h1-5,11-12,15H,6-9H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGHNMTXOCBLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(C2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Oxan-4-ylamino)-2-phenylacetamide with structurally related acetamide derivatives, focusing on molecular features, synthetic routes, and applications.
Structural and Functional Comparisons
Key Observations:
- The latter’s benzyl group may confer greater lipophilicity, affecting membrane permeability .
- Functional Groups: The ketone in 3-oxo-2-phenylbutanamide facilitates reactivity in condensation and reduction reactions, critical for amphetamine synthesis, whereas the acetamide backbone in this compound suggests stability under physiological conditions .
Pharmacological and Industrial Relevance
- 3-Oxo-2-phenylbutanamide : Critical in forensic toxicology for tracking clandestine amphetamine production. Its presence in wastewater correlates with regional drug abuse trends .
- 2-(Benzylamino)-2-phenylacetamide: Primarily a research chemical; its synthetic versatility supports exploration of structure-activity relationships in acetamide-based drug candidates .
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